molecular formula C16H13NO2S B4461207 6-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one

6-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one

Cat. No.: B4461207
M. Wt: 283.3 g/mol
InChI Key: GQFZQIKIIRJHLF-UHFFFAOYSA-N
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Description

6-Methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one is a chromenone derivative characterized by a fused benzopyran ring system. Its structure includes a methyl group at position 6 and a (pyridin-2-ylsulfanyl)methyl substituent at position 2. This compound’s unique structural features make it a candidate for pharmacological applications, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

6-methyl-4-(pyridin-2-ylsulfanylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-11-5-6-14-13(8-11)12(9-16(18)19-14)10-20-15-4-2-3-7-17-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFZQIKIIRJHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one typically involves the reaction of 6-methyl-2H-chromen-2-one with a pyridin-2-ylsulfanyl methylating agent. The reaction is usually carried out under basic conditions, using a base such as potassium carbonate or sodium hydride, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.

    Substitution: The pyridin-2-ylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted chromenone derivatives, depending on the nucleophile used.

Scientific Research Applications

6-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromenone derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with its analogs:

Structural Variations and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name Substituent at Position 4 Substituent at Position 6 Molecular Formula Key Properties/Activities References
6-Methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one (Pyridin-2-ylsulfanyl)methyl Methyl C₁₇H₁₃NO₂S High solubility in polar solvents; potential enzyme inhibition via sulfur and pyridine interactions
6-Methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one Morpholin-4-ylmethyl Methyl C₁₆H₁₇NO₃ Enhanced solubility due to morpholine’s oxygen atoms; reduced nucleophilicity compared to sulfanyl group
6-Chloro-2-(pyridin-4-yl)-4H-chromen-4-one Pyridin-4-yl Chlorine C₁₅H₉ClNO₂ Anticancer activity; chlorine enhances electrophilicity, pyridine enables π-stacking
6-Chloro-4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one Ethyl, hydroxy, and piperazinylmethyl Chlorine C₁₈H₂₁ClN₂O₃ Broad-spectrum antimicrobial activity; piperazine improves membrane permeability
Key Observations :
  • Substituent Position : The placement of substituents (e.g., methyl at position 6 vs. chlorine) significantly alters electronic properties. Chlorine increases electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Heteroatom Influence : Sulfur in the pyridinylsulfanyl group (target compound) offers nucleophilic sites for covalent bonding, whereas morpholine’s oxygen atoms improve solubility but reduce chemical reactivity .
  • Biological Activity : Piperazinyl and pyridinyl groups correlate with antimicrobial and anticancer effects, respectively, due to their interactions with biological targets .

Biological Activity

6-Methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C16H15N1O2S1. Its structure includes a chromenone core, which is known for various pharmacological properties, and a pyridine ring that contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of chromenones can inhibit cancer cell proliferation. The presence of the pyridine group may enhance this activity through specific interactions with cancer-related targets.
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures display antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, including carbonic anhydrases, which are implicated in cancer progression.

Anticancer Activity

A study focusing on coumarin derivatives highlighted that similar compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various tumor cell lines, indicating potent anticancer properties .

CompoundCell LineIC50 (µM)
MPC 3A4310.95
MPC 5aMCF71.5

These findings suggest that structural modifications can enhance anticancer activity, providing a basis for further development of targeted therapies.

Antimicrobial Activity

In vitro studies have shown that related compounds possess significant antimicrobial activity. For example, compounds with similar thiol or thioether functionalities have demonstrated minimum inhibitory concentrations (MIC) against both gram-positive and gram-negative bacteria .

CompoundMicroorganismMIC (µg/mL)
Compound AStaphylococcus aureus46.9
Compound BEscherichia coli93.7

Enzyme Inhibition

The inhibition of carbonic anhydrases (CAs) by chromenone derivatives has been documented, with some compounds showing sub-micromolar inhibition against specific isoforms. This activity is crucial as CAs are involved in tumorigenesis and metastasis .

Case Studies

  • Case Study on Anticancer Activity : A series of chromenone derivatives were tested for their cytotoxic effects on human cancer cell lines. The study revealed that specific modifications to the pyridine ring significantly increased their potency, with some compounds achieving IC50 values below 1 µM.
  • Case Study on Antimicrobial Efficacy : Another study examined the antimicrobial properties of similar compounds against multi-drug resistant strains. The results indicated that modifications in the sulfur-containing moiety could enhance antibacterial activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The pyridine ring enhances interaction with biological targets due to its electron-withdrawing nature.
  • The sulfanyl group contributes to the overall stability and bioactivity of the molecule.
  • Substituents on the chromenone core can significantly affect potency and selectivity towards specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one

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